1-(4-Methoxyphenyl)-1-phenylethanol CAS number and properties
1-(4-Methoxyphenyl)-1-phenylethanol CAS number and properties
An In-depth Technical Guide to 1-(4-Methoxyphenyl)-1-phenylethanol
Introduction
1-(4-Methoxyphenyl)-1-phenylethanol is a tertiary alcohol characterized by the presence of a p-methoxyphenyl group, a phenyl group, and a methyl group all attached to a central carbinol carbon. Its structure lends itself to potential applications as a chiral building block or intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors. The electronic nature of the methoxy-substituted phenyl ring can influence the reactivity of the hydroxyl group and the overall stability of potential cationic intermediates, making it an interesting substrate for a variety of chemical transformations. This guide provides a comprehensive overview of the available technical information for 1-(4-Methoxyphenyl)-1-phenylethanol, including its chemical identity, physicochemical properties, a proposed synthetic route, potential applications, and safety considerations, geared towards researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Structure
The unambiguous identification of a chemical compound is foundational to all scientific research. The following table summarizes the key identifiers for 1-(4-Methoxyphenyl)-1-phenylethanol.
| Identifier | Value |
| Chemical Name | 1-(4-Methoxyphenyl)-1-phenylethanol |
| CAS Number | 94001-65-7[1][2][3] |
| Molecular Formula | C₁₅H₁₆O₂[1][2] |
| Molecular Weight | 228.29 g/mol [1] |
| SMILES | COC1=CC=C(C=C1)C(C)(O)C1=CC=CC=C1[1] |
| Structure | (A 2D structure diagram would be depicted here in a full whitepaper) |
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in various systems, from reaction media to biological environments. The data for 1-(4-Methoxyphenyl)-1-phenylethanol is sparse, with most available information coming from chemical suppliers.
| Property | Value | Source |
| Appearance | Liquid or solid | [2] |
| Melting Point | 111-112 °C | [2] |
| Boiling Point | 371.6°C at 760 mmHg | [2] |
| Refractive Index | 1.568 | [2] |
| Storage | Sealed in dry, 2-8°C | [1] |
It is important to note that without extensive, peer-reviewed data, these values should be considered provisional. The dual solid/liquid description suggests that the melting point is near ambient temperature, or that the compound may exist as a supercooled liquid.
Proposed Synthesis Protocol: Grignard Reaction
Causality Behind Experimental Choices
The choice of a Grignard reaction is dictated by its reliability and the ready availability of the starting materials. 4-Methoxyacetophenone provides the methoxyphenyl and methyl components attached to the carbonyl, which will become the carbinol carbon. Phenylmagnesium bromide, a commercially available or easily prepared Grignard reagent, serves as the nucleophilic source of the phenyl group. The anhydrous conditions are critical as Grignard reagents are highly reactive with protic solvents like water, which would quench the reagent and prevent the desired reaction. Diethyl ether or tetrahydrofuran (THF) are chosen as solvents because they are aprotic and effectively solvate the magnesium ion of the Grignard reagent, facilitating its formation and reactivity.
Step-by-Step Methodology
Materials:
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4-Methoxyacetophenone
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Phenylmagnesium bromide (solution in THF or diethyl ether)
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Anhydrous diethyl ether or THF
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Magnesium sulfate (MgSO₄)
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Round-bottom flask
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Addition funnel
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Reflux condenser
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Magnetic stirrer
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Separatory funnel
Procedure:
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Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and an addition funnel. The entire apparatus is flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.
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Reactant Addition: 4-Methoxyacetophenone is dissolved in anhydrous diethyl ether and added to the reaction flask.
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Grignard Addition: Phenylmagnesium bromide solution is added to the addition funnel and then introduced dropwise to the stirred solution of 4-methoxyacetophenone at 0°C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours to ensure complete reaction. The progress can be monitored by Thin Layer Chromatography (TLC).
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Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide intermediate and precipitate magnesium salts.
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Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine.
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Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1-(4-Methoxyphenyl)-1-phenylethanol.
Caption: Proposed workflow for the synthesis of 1-(4-Methoxyphenyl)-1-phenylethanol.
Potential Applications in Research and Drug Development
Specific applications for 1-(4-Methoxyphenyl)-1-phenylethanol are not well-documented in the literature. However, based on its chemical structure, several potential applications can be inferred:
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Pharmaceutical Intermediate: The core structure is present in various biologically active molecules. For instance, the 1-(4-methoxyphenyl) moiety is a key component of the anticoagulant drug Apixaban[4][5]. While not a direct precursor, this compound could serve as a starting material or a reference standard for the synthesis of novel pharmaceutical candidates. Its tertiary alcohol functionality allows for further chemical modification.
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Chiral Auxiliary/Building Block: The central carbon atom is a stereocenter. If resolved into its individual enantiomers, it could be used as a chiral building block in asymmetric synthesis.
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Precursor for Alkenes: Tertiary alcohols can undergo dehydration to form alkenes. In this case, dehydration would lead to 1-(4-methoxyphenyl)-1-phenylethene, a potential monomer for polymerization or a substrate for other chemical transformations.
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Fragrance and Flavor Industry: Structurally related compounds, such as 1-phenylethanol, are used in the fragrance industry.[6] It is plausible that 1-(4-Methoxyphenyl)-1-phenylethanol could be investigated for its own organoleptic properties.
Safety and Handling
There is a significant lack of specific safety data for 1-(4-Methoxyphenyl)-1-phenylethanol. The GHS hazard information is not available from most suppliers[1]. Therefore, a conservative approach to handling is strongly recommended, based on the safety profiles of structurally similar compounds.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.
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Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1].
Inferred Hazards: Based on related compounds like 1-phenylethanol and other substituted tertiary alcohols, potential hazards may include:
-
Skin and eye irritation.
-
Harmful if swallowed.
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Potential for respiratory tract irritation.
A full risk assessment should be conducted before handling this chemical.
Spectroscopic Analysis (Predicted)
¹H NMR
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Aromatic Protons: Multiple signals in the aromatic region (~6.8-7.5 ppm). The protons on the p-methoxyphenyl ring would likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons on the phenyl ring would show more complex splitting patterns.
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Methoxy Protons: A sharp singlet at approximately 3.8 ppm, corresponding to the three protons of the -OCH₃ group.
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Methyl Protons: A singlet at around 1.8-2.0 ppm for the methyl group attached to the carbinol carbon.
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Hydroxyl Proton: A broad singlet whose chemical shift is dependent on concentration and solvent, but typically in the range of 2-5 ppm.
¹³C NMR
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Aromatic Carbons: Multiple signals in the range of ~113-160 ppm. The carbon bearing the methoxy group would be the most downfield of the methoxy-substituted ring, while the carbon attached to the carbinol center would also be significantly shifted.
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Carbinol Carbon: A signal around 75-85 ppm for the tertiary carbon atom bonded to the hydroxyl group.
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Methoxy Carbon: A signal around 55 ppm for the carbon of the -OCH₃ group.
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Methyl Carbon: A signal in the aliphatic region, likely around 25-30 ppm.
Infrared (IR) Spectroscopy
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O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group.
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C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.
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C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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C-O Stretch: A strong band in the 1050-1250 cm⁻¹ region, corresponding to the alcohol and ether C-O bonds.
Conclusion
1-(4-Methoxyphenyl)-1-phenylethanol is a compound with significant potential as an intermediate in synthetic organic chemistry, particularly in the realm of pharmaceutical development. While there is a notable lack of comprehensive, publicly available data on its properties, synthesis, and applications, established chemical principles allow for the confident prediction of its behavior and the development of robust synthetic protocols. As with any compound with limited safety information, caution and adherence to best laboratory practices are paramount. Further research into the specific properties and applications of this molecule is warranted and could unveil new opportunities in medicinal chemistry and materials science.
References
-
PubChem. 1-(4-Methoxyphenyl)ethanol. National Center for Biotechnology Information. [Link].
- Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. .
-
Carl Roth. Safety Data Sheet: 1-Phenylethanol. [Link].
-
The Royal Society of Chemistry. Supporting Information. [Link].
-
PMC. Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts. National Center for Biotechnology Information. [Link].
-
The Royal Society of Chemistry. This journal is © The Royal Society of Chemistry 2021 - Supporting Information. [Link].
- Google Patents. GB1094417A - Method of producing 1-(4 methoxy-phenyl)- butanone. .
-
PubChem. 1-(4-Methoxyphenyl)-2-phenylethan-1-one. National Center for Biotechnology Information. [Link].
-
ORGANIC SPECTROSCOPY INTERNATIONAL. 1-(4-Methoxyphenyl)ethanol. [Link].
-
CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. [Link].
-
PubMed Central. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. National Center for Biotechnology Information. [Link].
-
PubMed. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. [Link].
-
Pharmaffiliates. 536759-91-8 | Product Name : Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. [Link].
-
2a biotech. Products. [Link].
Sources
- 1. 94001-65-7|1-(4-Methoxyphenyl)-1-phenylethanol|BLD Pharm [bldpharm.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
